molecular formula C23H22N6O4S B2573866 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide CAS No. 1019098-37-3

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2573866
CAS No.: 1019098-37-3
M. Wt: 478.53
InChI Key: MALSRHFHIDRBHF-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
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Biological Activity

The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

The molecular formula of this compound is C21H18N6O4SC_{21}H_{18}N_{6}O_{4}S, with a molecular weight of 450.47 g/mol. The compound features several functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight450.47 g/mol
Molecular FormulaC21H18N6O4S
LogP3.5136
Polar Surface Area104.996 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors3

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzoxazole have shown some antibacterial properties against Bacillus subtilis and Escherichia coli . The specific compound has not been extensively tested for antimicrobial properties; however, its structural analogs suggest potential effectiveness.

Anticancer Activity

The oxadiazole derivatives are known for their anticancer activities by inhibiting critical enzymes involved in cancer cell proliferation such as topoisomerase and telomerase . Studies on related compounds indicate that the introduction of specific substituents can enhance anticancer efficacy. For instance:

  • Mechanism : Compounds targeting telomerase have been shown to reduce cancer cell viability.
  • Case Study : A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole or oxadiazole rings may enhance efficacy .

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit glycogen synthase kinase (GSK) activity, which plays a role in insulin signaling and glucose metabolism . This inhibition could lead to potential applications in managing diabetes or metabolic disorders.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for predicting the biological activity of this compound. Variations in substituents on the benzodioxole and pyrazole rings can significantly influence biological outcomes:

  • Electron-donating vs. Electron-withdrawing Groups : The presence of electron-donating groups (e.g., methoxy) has been associated with enhanced activity against certain bacterial strains .

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-3-13-5-4-6-15(9-13)25-18(30)11-29-20(24)19(23(27-29)34-2)22-26-21(28-33-22)14-7-8-16-17(10-14)32-12-31-16/h4-10H,3,11-12,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALSRHFHIDRBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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